
Ethyl 2-amino-8-methylquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-amino-8-methylquinoline-3-carboxylate is a quinoline derivative, which is a class of heterocyclic aromatic organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-8-methylquinoline-3-carboxylate typically involves the cyclization of an appropriate precursor. One common method is the Friedländer synthesis, which involves the condensation of an o-aminoaryl ketone with a carbonyl compound . For instance, the reaction of 2-aminoacetophenone with ethyl acetoacetate in the presence of a catalyst such as PEG-supported sulfonic acid can yield the desired quinoline derivative .
Industrial Production Methods
Industrial production methods for quinoline derivatives often involve large-scale cyclization reactions under controlled conditions. These methods may utilize various catalysts and solvents to optimize yield and purity. The use of environmentally friendly and sustainable processes is also a focus in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-8-methylquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .
Scientific Research Applications
Ethyl 2-amino-8-methylquinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Quinoline derivatives are studied for their potential as enzyme inhibitors and fluorescent probes.
Medicine: These compounds have shown promise as antimalarial, antibacterial, and anticancer agents.
Industry: Quinoline derivatives are used in the production of dyes, agrochemicals, and other industrial products
Mechanism of Action
The mechanism of action of ethyl 2-amino-8-methylquinoline-3-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or interact with DNA to exert its effects. The exact pathways and targets can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-chloroquinoline-3-carboxylate
- 2-Methylquinoline-3-carboxylate
- Quinoline-3-carboxylate derivatives
Uniqueness
Ethyl 2-amino-8-methylquinoline-3-carboxylate is unique due to the presence of both an amino group and a methyl group on the quinoline ring. This structural feature can influence its reactivity and biological activity, making it distinct from other quinoline derivatives .
Properties
Molecular Formula |
C13H14N2O2 |
---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
ethyl 2-amino-8-methylquinoline-3-carboxylate |
InChI |
InChI=1S/C13H14N2O2/c1-3-17-13(16)10-7-9-6-4-5-8(2)11(9)15-12(10)14/h4-7H,3H2,1-2H3,(H2,14,15) |
InChI Key |
YUNLZXHKDRVPDL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=CC=CC(=C2N=C1N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.